MsbA ATPase Inhibition Potency vs TBT1
G092 demonstrates superior MsbA inhibitory potency compared to the reference MsbA inhibitor TBT1 in ATPase activity measurements. In MsbA ATPase assays conducted under identical experimental conditions, G092 achieves an IC50 value of 4 ± 2 nM, while TBT1 exhibits an IC50 of 29 ± 10 nM [1]. This represents a 7.4-fold improvement in inhibitory potency for G092 relative to TBT1, as calculated from the reported mean IC50 values. The assay utilized purified MsbA protein in a coupled enzyme ATPase activity measurement system with phosphate detection, conducted under standardized buffer conditions at 37°C with ATP substrate present at saturating concentrations [1].
TBT1 IC50 29 ± 10 nM
| Evidence Dimension | MsbA ATPase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4 ± 2 nM |
| Comparator Or Baseline | TBT1: 29 ± 10 nM |
| Quantified Difference | Approximately 7.4-fold higher potency (29 nM / 4 nM = 7.25×) |
| Conditions | Purified MsbA ATPase activity assay; phosphate detection; 37°C; saturating ATP concentration |
Why This Matters
The 7.4-fold potency advantage enables lower compound concentrations in cellular assays, reducing solvent toxicity, off-target effects, and compound consumption while improving assay signal-to-noise ratios in antimicrobial mechanism-of-action studies.
- [1] Ho H, Miu A, Alexander MK, et al. Structural basis for dual-mode inhibition of the ABC transporter MsbA. Nature. 2018;557(7704):196-201. DOI: 10.1038/s41586-018-0083-5. (G092 designated as Compound 1; TBT1 designated as Compound 2) View Source
